![molecular formula C8H16ClN B1380097 3-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 60364-11-6](/img/structure/B1380097.png)
3-Azabicyclo[3.3.1]nonane hydrochloride
Overview
Description
3-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 60364-11-6 . It has a molecular weight of 161.67 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane .Molecular Structure Analysis
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis
An effective method for synthesizing alkaloid-like compounds containing the 3-azabicyclo[3.3.1]nonane core structure was successfully carried out in a stereoselective manner via the bridged-Ritter reactions .Physical and Chemical Properties Analysis
The compound is stored at room temperature and is available in powder form . It has a molecular weight of 161.67 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A facile one-pot synthesis method for 3-azabicyclo[3.3.1]nonane derivatives has been developed, starting from aromatic ketones, paraformaldehyde, and dimethylamine. This represents a novel approach using aromatic ketones as practical precursors, achieving good yields up to 83% (Xiao Yi et al., 2018).
- Conformational Analysis : Studies on the conformational aspects and chemical properties of 1-azabicyclo[3.3.1]nonanes and derivatives have been carried out, providing insights into their structural characteristics (S. Miyano et al., 1988).
- Cyclization Processes : Copper(I)-catalyzed intramolecular coupling has been used as a novel synthetic entry to 2-azabicyclo[3.3.1]nonanes, demonstrating the versatility of this bicyclic framework in organic synthesis (F. Diaba et al., 2012).
Pharmacological Applications
- Antiarrhythmic Properties : 3-selena-7-azabicyclo[3.3.1]nonane derivatives have shown promising antiarrhythmic properties in preclinical studies, indicating their potential as therapeutic agents for cardiac arrhythmias (M. D. Thompson et al., 1987).
- Potential Analgesic Activity : Some 3-azabicyclo[3.3.1]nonane derivatives have exhibited significant analgesic activities, suggesting their potential application in pain management (E. Oki et al., 1970).
Mechanism of Action
Although the initial attempt to use a Cp2TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system .
Safety and Hazards
Future Directions
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically . The modular approach developed here can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
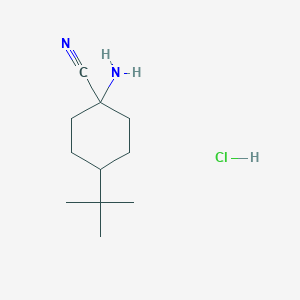
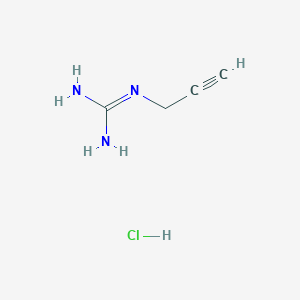
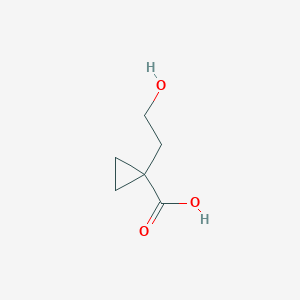

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

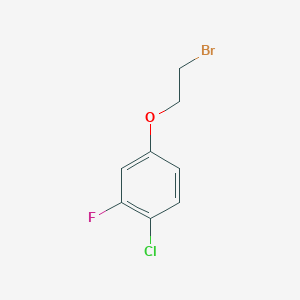


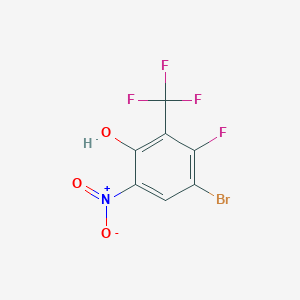
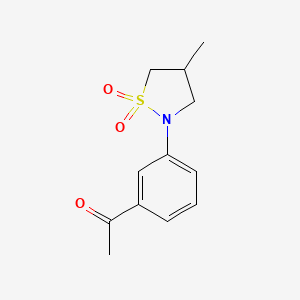

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)
